LC-MS/MS Validation Data for Tenidap-d3 as a Quantitative Internal Standard
Tenidap-d3 is validated as a stable isotope–labeled internal standard (SIL-IS) in a specific LC/APCI-MS/MS method for the simultaneous quantification of unlabeled Tenidap in human serum. This method enables accurate quantitation by using Tenidap-d3 to correct for analyte losses and ionization variability. The comparative performance metric is the method's validated working range, which is established using Tenidap-d3 [1].
| Evidence Dimension | Validated quantitative concentration range (in serum) |
|---|---|
| Target Compound Data | 1 to 200 ng/mL (for unlabeled Tenidap, with Tenidap-d3 as IS) |
| Comparator Or Baseline | Method performance without SIL-IS (not provided) |
| Quantified Difference | N/A (method validation data only) |
| Conditions | Human serum; 1 mL aliquots; HPLC/APCI tandem MS detection. |
Why This Matters
This validated range defines the operational limits for accurate quantitation in bioanalytical studies, confirming that Tenidap-d3 enables reliable measurements within this clinically relevant concentration window.
- [1] Avery, M. J., et al. Simultaneous determination of tenidap and its stable isotope analog in serum by high-performance liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry. Biol Mass Spectrom. 1992; 21(7): 353-7. View Source
